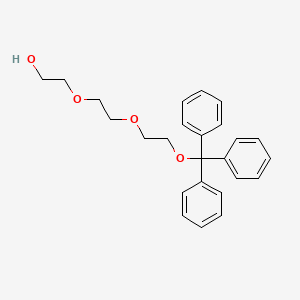

Tr-PEG4

Vue d'ensemble

Description

“Ethanol, 2-[2-[2-(triphenylmethoxy)ethoxy]ethoxy]-” is a type of organic compound . It is also known by other names such as Dowanol TMAT, Methoxytriethylene glycol, Methoxytriglycol, Methyltrioxitol, Triethylene glycol monomethyl ether, Triglycol monomethyl ether, 2-[2-(2-Methoxyethoxy)ethoxy]ethanol, Triethylene glycol methyl ether, Poly-Solv TM, 3,6,9-Trioxa-1-decanol, 3,6,9-Trioxadecanol, NSC 97395 .

Molecular Structure Analysis

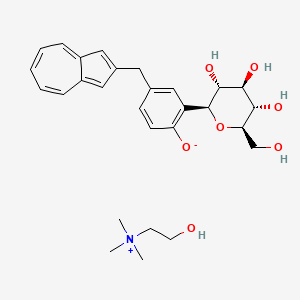

The molecular formula of this compound is C7H16O4 . The molecular weight is 164.1995 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Applications De Recherche Scientifique

Pégylation des protéines

La pégylation est le processus d'attachement de chaînes de polyéthylène glycol (PEG) à des molécules, telles que des protéines, afin d'améliorer leurs propriétés pharmacocinétiques et leur stabilité. Le Tr-PEG4, avec son bras espaceur PEG, peut être utilisé pour augmenter l'hydrophilie des protéines, ce qui peut améliorer leur solubilité et réduire leur immunogénicité. Cette application est cruciale dans le développement de protéines thérapeutiques et d'enzymes .

Radiopharmaceutiques

Le this compound est utilisé dans le développement de radiopharmaceutiques, en particulier dans la conjugaison avec des traceurs PSMA multimères. Ces traceurs, marqués avec des chaînes PEG, présentent un effet multivalent et une pégylation, conduisant à une accumulation tumorale plus élevée et à une clairance rénale plus rapide. Cette application est significative pour améliorer l'efficacité de l'imagerie diagnostique et de la radiothérapie ciblée .

Mécanisme D'action

Target of Action

Tr-PEG4, also known as 2-[2-(2-trityloxyethoxy)ethoxy]ethanol, is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are therefore the antibodies to which it is attached. These antibodies are designed to target specific antigens on the surface of cancer cells .

Mode of Action

This compound acts as a linker in ADCs, connecting the antibody to the cytotoxic drug . The antibody guides the ADC to the cancer cells, and once the antibody binds to the antigen on the cancer cell, the entire ADC is internalized. Inside the cell, the cytotoxic drug is released to kill the cancer cell .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific antibody and cytotoxic drug used in the ADC. This drug then interferes with cellular processes such as DNA replication or protein synthesis, leading to cell death .

Pharmacokinetics

The pharmacokinetics of this compound, as part of an ADC, are complex and depend on several factors, including the properties of the antibody, the cytotoxic drug, and the linker itself. In general, ADCs are designed to have a long circulation time in the bloodstream to maximize the chance of reaching the target cancer cells. The use of a PEG linker like this compound can enhance the solubility and stability of the ADC, potentially improving its pharmacokinetic properties .

Result of Action

The ultimate goal of this compound in an ADC is to deliver a cytotoxic drug to cancer cells, leading to their death while sparing healthy cells. The effectiveness of this approach depends on the specificity of the antibody for the cancer cell antigens and the potency of the cytotoxic drug .

Action Environment

The action of this compound and the ADC it forms part of can be influenced by various environmental factors. For example, the pH of the tumor microenvironment can affect the stability and release of the cytotoxic drug. Additionally, factors such as the presence of certain enzymes or proteins can influence the rate at which the ADC is internalized by the cancer cells .

Analyse Biochimique

Biochemical Properties

2-[2-(2-trityloxyethoxy)ethoxy]ethanol plays a crucial role in biochemical reactions, particularly in the modification and stabilization of proteins and other biomolecules. The compound interacts with enzymes, proteins, and other biomolecules through its PEG chain, which increases the solubility and stability of these molecules in aqueous solutions . The trityl group can be removed under mildly acidic conditions, allowing for further functionalization of the PEG chain . This interaction is essential for the PEGylation process, which enhances the pharmacokinetics and pharmacodynamics of therapeutic proteins .

Cellular Effects

2-[2-(2-trityloxyethoxy)ethoxy]ethanol influences various cellular processes by modifying the properties of proteins and other biomolecules. The compound enhances the solubility and stability of proteins, which can affect cell signaling pathways, gene expression, and cellular metabolism . By increasing the solubility of proteins, 2-[2-(2-trityloxyethoxy)ethoxy]ethanol can improve the efficiency of protein-based therapeutics and reduce their immunogenicity .

Molecular Mechanism

The molecular mechanism of 2-[2-(2-trityloxyethoxy)ethoxy]ethanol involves its interaction with biomolecules through the PEG chain. The PEGylation process, facilitated by this compound, involves the covalent attachment of PEG chains to proteins, which can enhance their stability and solubility . This modification can also protect proteins from enzymatic degradation and reduce their immunogenicity . The trityl group can be removed to expose reactive sites on the PEG chain, allowing for further functionalization and interaction with other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[2-(2-trityloxyethoxy)ethoxy]ethanol can change over time due to its stability and degradation properties. The compound is stable under normal storage conditions but can degrade under extreme conditions . Long-term studies have shown that the PEGylation process facilitated by this compound can lead to sustained improvements in protein stability and solubility . The removal of the trityl group can affect the stability of the PEG chain and its interactions with biomolecules .

Dosage Effects in Animal Models

The effects of 2-[2-(2-trityloxyethoxy)ethoxy]ethanol in animal models vary with different dosages. At low doses, the compound can enhance the solubility and stability of proteins without causing significant adverse effects . At high doses, it can lead to toxicity and adverse effects, such as immunogenic reactions and organ damage . The optimal dosage of this compound in animal models depends on the specific application and the desired therapeutic effects .

Metabolic Pathways

2-[2-(2-trityloxyethoxy)ethoxy]ethanol is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. The PEGylation process facilitated by this compound can affect metabolic flux and metabolite levels by enhancing the stability and solubility of proteins . The compound can also interact with enzymes involved in the metabolism of therapeutic proteins, affecting their pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of 2-[2-(2-trityloxyethoxy)ethoxy]ethanol within cells and tissues are influenced by its PEG chain. The compound can interact with transporters and binding proteins, which facilitate its distribution within cells and tissues . The PEGylation process can also affect the localization and accumulation of therapeutic proteins, enhancing their efficacy and reducing their immunogenicity .

Subcellular Localization

The subcellular localization of 2-[2-(2-trityloxyethoxy)ethoxy]ethanol is influenced by its PEG chain and the removal of the trityl group. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The PEGylation process can also affect the activity and function of proteins by modifying their localization within cells .

Propriétés

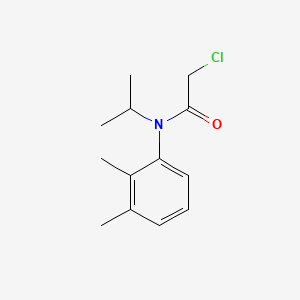

IUPAC Name |

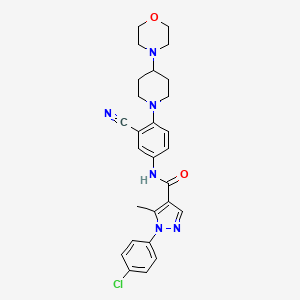

2-[2-(2-trityloxyethoxy)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O4/c26-16-17-27-18-19-28-20-21-29-25(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-15,26H,16-21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYIMQGYUMGSEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10473908 | |

| Record name | Ethanol, 2-[2-[2-(triphenylmethoxy)ethoxy]ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133699-09-9 | |

| Record name | Ethanol, 2-[2-[2-(triphenylmethoxy)ethoxy]ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-pentylspiro[6H-furo[2,3-f][1,3]benzodioxole-7,3'-indole]-2'-one](/img/structure/B1683601.png)

![N-[2-(3,4-dichlorophenyl)-4-(3-oxospiro[2,4-dihydroisoquinoline-1,4'-piperidine]-1'-yl)butyl]-3,4,5-trimethoxy-N-methylbenzamide](/img/structure/B1683615.png)